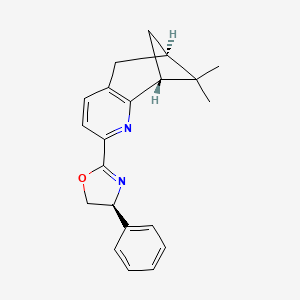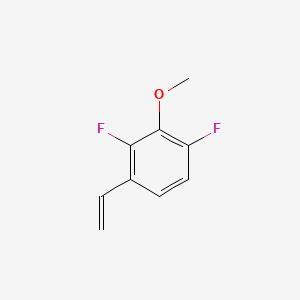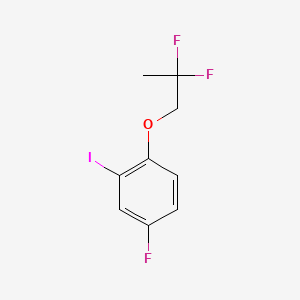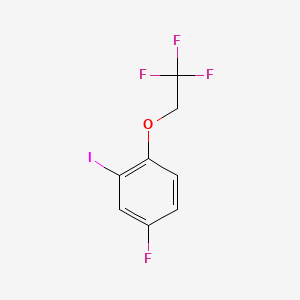
1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene is an organic compound with the molecular formula C7H2Br2F2NO3. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzene derivatives. The typical synthetic route includes:
Fluorination: The substitution of hydrogen atoms with fluorine using reagents like hydrogen fluoride (HF) or fluorine gas (F2).
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination, fluorination, and nitration processes under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Reduction Reactions: The nitro group can be reduced to an amino group (NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the functional groups.
Common Reagents and Conditions
Substitution: Organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other reducing agents like sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1,3-Dibromo-2-difluoromethoxy-5-aminobenzene.
Oxidation: Formation of oxidized derivatives depending on the functional groups involved.
科学的研究の応用
1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as in drug development or biochemical studies .
類似化合物との比較
Similar Compounds
1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but with one less fluorine atom.
1,3-Dibromo-5-fluorobenzene: Lacks the nitro and difluoromethoxy groups.
2-Bromo-5-fluoro-1,3-dimethylbenzene: Contains methyl groups instead of nitro and difluoromethoxy groups.
Uniqueness
1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene is unique due to the presence of both bromine and fluorine atoms along with a nitro group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various synthetic and industrial applications .
特性
IUPAC Name |
1,3-dibromo-2-(difluoromethoxy)-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F2NO3/c8-4-1-3(12(13)14)2-5(9)6(4)15-7(10)11/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEOUOPBQBAFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(F)F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198749.png)
![(4'-(Benzyloxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198750.png)
![(2'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198761.png)









